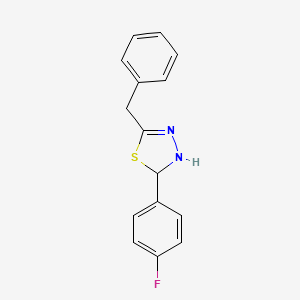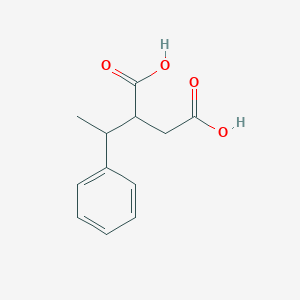![molecular formula C16H20N2O2 B5224633 2-{[(2-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5224633.png)
2-{[(2-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione, also known as MMPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMPI belongs to the class of isoindoline derivatives and has a molecular formula of C18H24N2O2. In
Mécanisme D'action
The mechanism of action of 2-{[(2-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione involves the inhibition of various enzymes and the modulation of neurotransmitter activity. 2-{[(2-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione acts as a competitive inhibitor of acetylcholinesterase and butyrylcholinesterase, preventing the breakdown of acetylcholine and increasing its concentration in the synaptic cleft. 2-{[(2-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione also acts as a monoamine oxidase inhibitor, preventing the breakdown of dopamine, norepinephrine, and serotonin. This leads to an increase in the concentration of these neurotransmitters in the brain, resulting in various physiological and biochemical effects.
Biochemical and Physiological Effects:
2-{[(2-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione has been shown to exhibit various biochemical and physiological effects, including neuroprotective, anti-inflammatory, and analgesic effects. 2-{[(2-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione has been found to protect against oxidative stress-induced neuronal damage and reduce inflammation in various animal models. 2-{[(2-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione has also been shown to exhibit analgesic effects in various pain models.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[(2-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments, including its potent inhibitory activity against various enzymes and its ability to modulate neurotransmitter activity. However, 2-{[(2-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 2-{[(2-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione. One potential direction is the development of 2-{[(2-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione derivatives with improved solubility and reduced toxicity. Another potential direction is the study of the effects of 2-{[(2-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione on various neurological disorders, including Alzheimer's disease and Parkinson's disease. Additionally, the potential use of 2-{[(2-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione as a therapeutic agent for pain and inflammation warrants further investigation.
Méthodes De Synthèse
The synthesis of 2-{[(2-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione involves the reaction of 2-methylbenzylamine with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to a cyclization reaction using sodium ethoxide to yield 2-{[(2-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione. The overall yield of this synthesis method is approximately 50%.
Applications De Recherche Scientifique
2-{[(2-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. 2-{[(2-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione has been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 2-{[(2-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione has also been shown to modulate the activity of various neurotransmitters, including dopamine, norepinephrine, and serotonin.
Propriétés
IUPAC Name |
2-[(2-methylanilino)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-6-2-5-9-14(11)17-10-18-15(19)12-7-3-4-8-13(12)16(18)20/h2,5-6,9,12-13,17H,3-4,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOWAVOYSZOUFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCN2C(=O)C3CCCCC3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5224564.png)
![3-[4-(2-methoxyethyl)-1-piperazinyl]-5-(2-methylphenyl)-1,2,4-triazine](/img/structure/B5224575.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B5224579.png)
![3-[2-nitro-2-phenyl-1-(2-thienyl)ethyl]-2,4-pentanedione](/img/structure/B5224583.png)

![1-[3-(4-bromophenoxy)propoxy]-3-methoxybenzene](/img/structure/B5224588.png)
![4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5224609.png)
![[3-amino-6-cyclopropyl-4-(4-fluorophenyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B5224613.png)
![3-{2-[(2,6-diethylphenyl)amino]-2-oxoethyl}-1,3-benzothiazol-3-ium bromide](/img/structure/B5224616.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5224620.png)
![1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5224622.png)

![8-[3-(3,5-dimethylphenoxy)propoxy]quinoline](/img/structure/B5224637.png)
![5-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5224641.png)